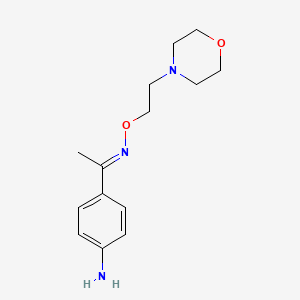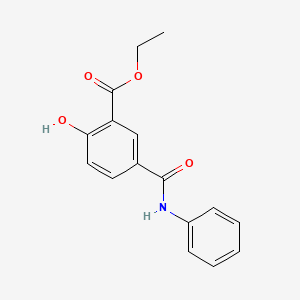![molecular formula C6H8N10O14 B14680698 N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide CAS No. 35082-21-4](/img/structure/B14680698.png)
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide is a complex organic compound characterized by the presence of nitroso and trinitroethyl groups
Métodos De Preparación
The synthesis of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves multiple steps. One common method is the nitration of appropriate precursors using nitric acid under controlled conditions. . Industrial production methods may involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The nitroso and nitro groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines
Aplicaciones Científicas De Investigación
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in nitrosation and nitrosylation reactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Mecanismo De Acción
The mechanism of action of N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide involves its interaction with molecular targets through nitrosation and nitrosylation processes. These reactions can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity. The compound’s effects are mediated through the formation of nitroso and nitro intermediates, which can participate in various biochemical pathways .
Comparación Con Compuestos Similares
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide can be compared with other nitroso and nitro compounds, such as:
Nitrosamines: Similar in structure but differ in their specific functional groups and reactivity.
Nitroalkanes: Contain nitro groups but lack the nitroso functionality.
Nitrosothiols: Feature nitroso groups attached to sulfur atoms instead of carbon or nitrogen. The uniqueness of this compound lies in its combination of nitroso and trinitroethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
35082-21-4 |
|---|---|
Fórmula molecular |
C6H8N10O14 |
Peso molecular |
444.19 g/mol |
Nombre IUPAC |
N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide |
InChI |
InChI=1S/C6H8N10O14/c17-7-9(3-5(11(19)20,12(21)22)13(23)24)1-2-10(8-18)4-6(14(25)26,15(27)28)16(29)30/h1-4H2 |
Clave InChI |
KEMQCJUGPHSILU-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



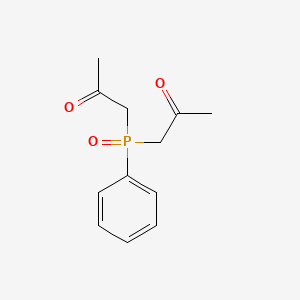
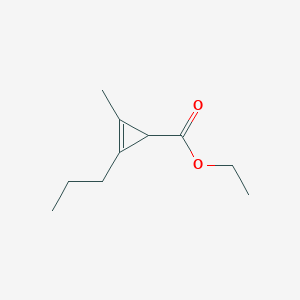
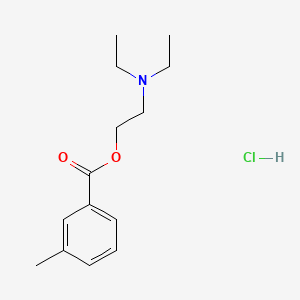
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
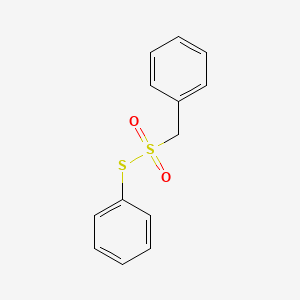
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
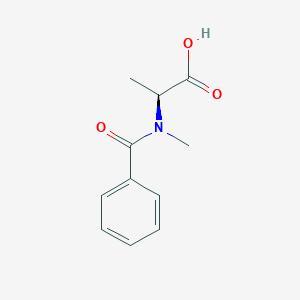
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
